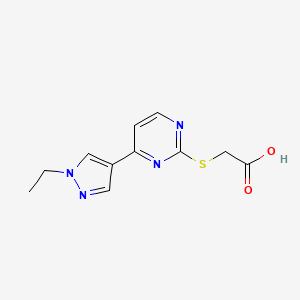
2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid (EECPA) is an organic compound derived from a combination of two molecules, pyrazole and pyrimidine. It is a relatively new compound and has recently been gaining attention for its potential applications in the scientific research field. EECPA has a wide range of uses, from being used as a biochemical reagent to a potential therapeutic agent.
Scientific Research Applications
Plant Growth Regulation and Herbicide Antidote Activity
Research has explored derivatives similar to the mentioned compound for their roles in plant growth regulation and as antidotes to herbicides. For instance, compounds related to the pyrano[2,3-d]pyrimidine class have demonstrated moderate activity as antidotes to common herbicides like 2,4-D, suggesting potential applications in agriculture to mitigate herbicide toxicity and enhance crop resilience (Dotsenko et al., 2016).
Novel Synthesis Methods
Efficient synthesis methods for pyrazolo[3,4-b]pyridine derivatives, which share a structural motif with the compound of interest, have been developed. These methodologies facilitate the preparation of N-fused heterocycles, indicating the compound's relevance in synthetic organic chemistry for creating novel molecules with potential biological activities (Ghaedi et al., 2015).
Antioxidant Activity
Some derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been synthesized and evaluated for their antioxidant properties. Certain compounds have shown antioxidant activities comparable to ascorbic acid, highlighting the potential therapeutic applications of these molecules in combating oxidative stress-related diseases (El‐Mekabaty, 2015).
Antimicrobial and Anticancer Activities
Research into 1,3-diphenylpyrazoles bearing pyrimidine and related moieties at the 4-position has revealed significant antibacterial and antifungal activities. Such studies underscore the potential of pyrazolylpyrimidinyl compounds in developing new antimicrobial agents (El‐Emary et al., 2006). Moreover, novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase agents, further indicating the compound's potential in medicinal chemistry for treating various diseases (Rahmouni et al., 2016).
Green Synthesis Approaches
Innovative synthetic routes have been developed for pyrazole-based pyrido[2,3-d]pyrimidine-diones, utilizing water as a solvent. Such environmentally friendly synthesis methods align with the green chemistry principles, reducing harmful solvent use and highlighting the compound's role in sustainable chemical synthesis (Heravi et al., 2016).
properties
IUPAC Name |
2-[4-(1-ethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-15-6-8(5-13-15)9-3-4-12-11(14-9)18-7-10(16)17/h3-6H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBRZXXLSKUGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC(=NC=C2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

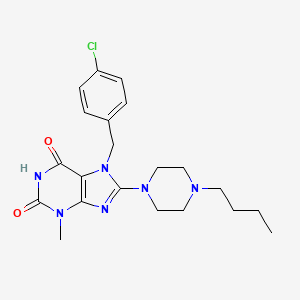
![2-furyl-N-{[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}carboxamide](/img/structure/B2730645.png)
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)
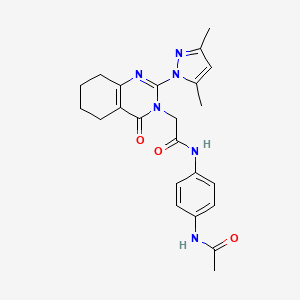

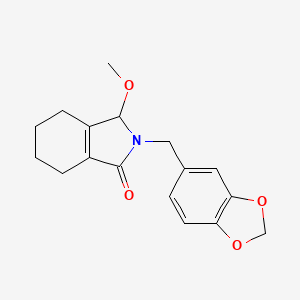

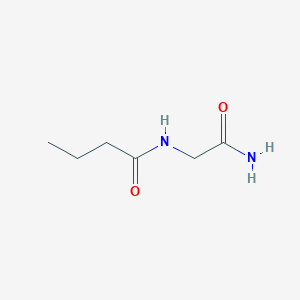
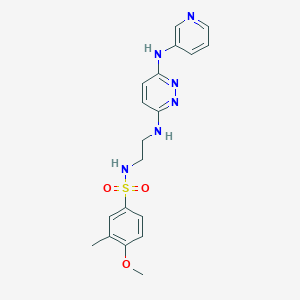
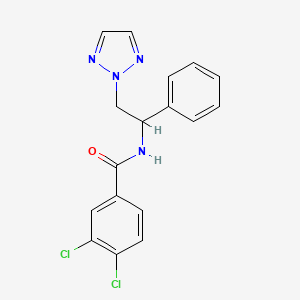

![Tert-butyl 4-[(2-chloroacetyl)amino]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2730660.png)
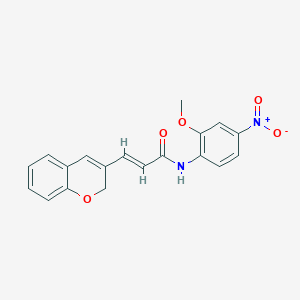
![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)